molecular formula C12H17N3O2 B2511838 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034577-23-4

2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2511838
CAS No.: 2034577-23-4
M. Wt: 235.287
InChI Key: HGGXDNZLMDDFQA-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a pyrimidin-2-yloxy group

Biochemical Analysis

Biochemical Properties

2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity and thereby reducing inflammation . Additionally, the pyrimidine moiety can bind to specific receptors on cell surfaces, modulating signal transduction pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and other diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of COX-2 enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can activate or inhibit various signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and modulating metabolic activity . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound can also influence the levels of various metabolites, thereby affecting overall metabolic flux . These interactions underscore the compound’s potential impact on metabolic processes and its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, facilitating its distribution to various tissues . Additionally, it can bind to plasma proteins, influencing its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Introduction of Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidine intermediate with a pyrimidine derivative under basic conditions.

    Final Assembly: The final compound is obtained by coupling the pyrrolidine intermediate with a suitable acylating agent, such as an acid chloride or anhydride, under controlled conditions to form the desired ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Organic Synthesis: The compound can be utilized as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: It may find use in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one: Similar structure but with the pyrimidine group attached at a different position.

Uniqueness

2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to the specific positioning of the pyrimidin-2-yloxy group, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

2-methyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9(2)11(16)15-7-4-10(8-15)17-12-13-5-3-6-14-12/h3,5-6,9-10H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGXDNZLMDDFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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